molecular formula C25H20ClNO4S B301206 3-(3-Chlorophenyl)-5-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione

3-(3-Chlorophenyl)-5-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione

Cat. No. B301206
M. Wt: 465.9 g/mol
InChI Key: LZCDKCFEYQXNMV-QRVIBDJDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Chlorophenyl)-5-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione is a thiazolidinedione derivative that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as TZD-18 and has been studied extensively for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)-5-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione involves the activation of peroxisome proliferator-activated receptor gamma (PPARγ). PPARγ is a nuclear receptor that regulates glucose and lipid metabolism. Activation of PPARγ by TZD-18 results in improved insulin sensitivity, decreased inflammation, and reduced tumor growth.
Biochemical and Physiological Effects:
Studies have shown that TZD-18 has various biochemical and physiological effects. This compound has been found to improve glucose uptake and utilization in insulin-resistant cells. It also reduces the production of pro-inflammatory cytokines and inhibits the growth of cancer cells. Additionally, TZD-18 has been shown to improve lipid metabolism and reduce oxidative stress.

Advantages and Limitations for Lab Experiments

One of the advantages of using TZD-18 in lab experiments is its specificity for PPARγ activation. This compound does not activate other nuclear receptors, which reduces the risk of off-target effects. However, one of the limitations of using TZD-18 is its low solubility in water, which may affect its bioavailability in vivo.

Future Directions

Future research on 3-(3-Chlorophenyl)-5-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione can focus on its potential therapeutic applications in other diseases such as neurodegenerative disorders and cardiovascular diseases. Additionally, the development of more water-soluble analogs of TZD-18 can improve its bioavailability and efficacy in vivo. Furthermore, studies can investigate the combination of TZD-18 with other drugs to enhance its therapeutic effects.

Synthesis Methods

The synthesis of 3-(3-Chlorophenyl)-5-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione involves the condensation of 3-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde with 3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione in the presence of a base. The reaction occurs at room temperature and the resulting product is purified using column chromatography.

Scientific Research Applications

The potential therapeutic applications of 3-(3-Chlorophenyl)-5-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione have been studied in various scientific research fields. This compound has shown promising results in the treatment of diabetes, cancer, and inflammation.

properties

Product Name

3-(3-Chlorophenyl)-5-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione

Molecular Formula

C25H20ClNO4S

Molecular Weight

465.9 g/mol

IUPAC Name

(5Z)-3-(3-chlorophenyl)-5-[[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C25H20ClNO4S/c1-16-6-8-17(9-7-16)15-31-21-11-10-18(12-22(21)30-2)13-23-24(28)27(25(29)32-23)20-5-3-4-19(26)14-20/h3-14H,15H2,1-2H3/b23-13-

InChI Key

LZCDKCFEYQXNMV-QRVIBDJDSA-N

Isomeric SMILES

CC1=CC=C(C=C1)COC2=C(C=C(C=C2)/C=C\3/C(=O)N(C(=O)S3)C4=CC(=CC=C4)Cl)OC

SMILES

CC1=CC=C(C=C1)COC2=C(C=C(C=C2)C=C3C(=O)N(C(=O)S3)C4=CC(=CC=C4)Cl)OC

Canonical SMILES

CC1=CC=C(C=C1)COC2=C(C=C(C=C2)C=C3C(=O)N(C(=O)S3)C4=CC(=CC=C4)Cl)OC

Origin of Product

United States

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